molecular formula C14H15NO5S B14202066 5-Amino-2-(4-ethoxyphenoxy)benzene-1-sulfonic acid CAS No. 832727-21-6

5-Amino-2-(4-ethoxyphenoxy)benzene-1-sulfonic acid

Cat. No.: B14202066
CAS No.: 832727-21-6
M. Wt: 309.34 g/mol
InChI Key: AJMIUVJOLRHAMU-UHFFFAOYSA-N
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Description

5-Amino-2-(4-ethoxyphenoxy)benzene-1-sulfonic acid is an organic compound with a complex structure that includes an amino group, an ethoxyphenoxy group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-ethoxyphenoxy)benzene-1-sulfonic acid typically involves multiple steps, starting with the sulfonation of benzene derivatives. The sulfonation process can be achieved by reacting benzene with sulfur trioxide and fuming sulfuric acid . This reaction is reversible and can be controlled by adjusting the reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help in obtaining high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-ethoxyphenoxy)benzene-1-sulfonic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Amino-2-(4-ethoxyphenoxy)benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-ethoxyphenoxy)benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the amino and ethoxy groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(4-ethoxyphenoxy)benzene-1-sulfonic acid is unique due to the presence of the ethoxyphenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

832727-21-6

Molecular Formula

C14H15NO5S

Molecular Weight

309.34 g/mol

IUPAC Name

5-amino-2-(4-ethoxyphenoxy)benzenesulfonic acid

InChI

InChI=1S/C14H15NO5S/c1-2-19-11-4-6-12(7-5-11)20-13-8-3-10(15)9-14(13)21(16,17)18/h3-9H,2,15H2,1H3,(H,16,17,18)

InChI Key

AJMIUVJOLRHAMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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